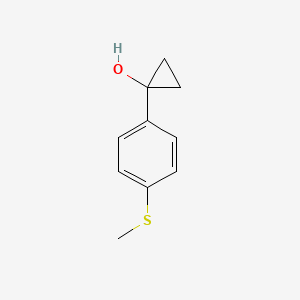
1-(4-(Methylthio)phenyl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Methylthio)phenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H12OS It features a cyclopropane ring attached to a phenyl group substituted with a methylthio group at the para position and a hydroxyl group on the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)phenyl)cyclopropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Methylthio)benzaldehyde.
Cyclopropanation: The key step involves the cyclopropanation of 4-(Methylthio)benzaldehyde using a suitable cyclopropanation reagent such as diazomethane or a similar compound under controlled conditions.
Reduction: The resulting cyclopropyl ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and reduction processes, optimized for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反应分析
Types of Reactions
1-(4-(Methylthio)phenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-(Methylthio)phenyl)cyclopropanone.
Reduction: Formation of various reduced derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted cyclopropanols with different functional groups.
科学研究应用
1-(4-(Methylthio)phenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-(Methylthio)phenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features, including the cyclopropane ring and methylthio group, contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(4-Methylphenyl)cyclopropan-1-ol: Similar structure but lacks the methylthio group.
1-(4-(Ethylthio)phenyl)cyclopropan-1-ol: Similar structure with an ethylthio group instead of a methylthio group.
1-(4-(Methoxy)phenyl)cyclopropan-1-ol: Similar structure with a methoxy group instead of a methylthio group.
Uniqueness
1-(4-(Methylthio)phenyl)cyclopropan-1-ol is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties
属性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC 名称 |
1-(4-methylsulfanylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12OS/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |
InChI 键 |
ZTNMYRKTVLMGPE-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C2(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


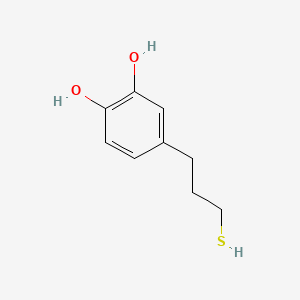
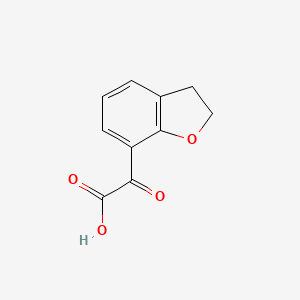
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
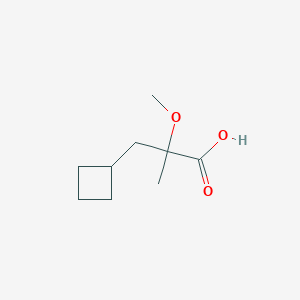
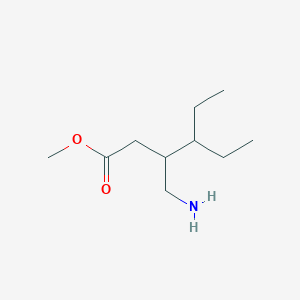
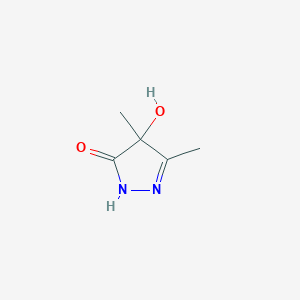
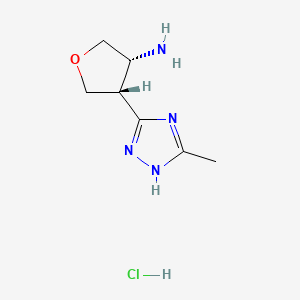
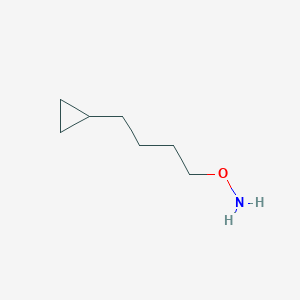
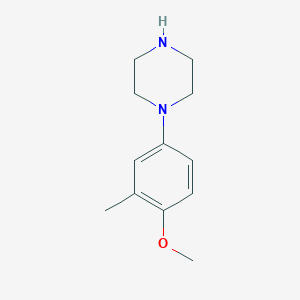
![Tetrazolo[5,1-b][1,3]benzothiazole](/img/structure/B15319157.png)
![(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo](/img/structure/B15319166.png)
![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)

